molecular formula C19H17N5O2 B2866857 1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-01-9

1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2866857
CAS RN: 946359-01-9
M. Wt: 347.378
InChI Key: ZSWDRKUVIYPKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a pyridine and a pyrimidine ring. These types of structures are often found in pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This structure is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions, including condensation, cyclization, and methylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrimidine derivatives are generally stable compounds with good solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activity

The compound, being a derivative of pyrrolopyrazine, has shown significant antimicrobial activity . Pyrrolopyrazine derivatives have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Anti-Inflammatory Activity

Pyrrolopyrazine derivatives, including the compound , have demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antiviral Activity

The compound has shown potential antiviral activity . This suggests that it could be used in the development of antiviral drugs.

Antioxidant Activity

The compound has demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Activity

The compound has shown potential antitumor activity . This suggests that it could be used in the development of antitumor drugs.

Kinase Inhibitory Activity

The compound has demonstrated kinase inhibitory activity . Kinase inhibitors are an important class of drugs that block certain enzymes known as kinases, which can influence cell growth, division, and survival.

Fluorescent Probes

The compound has been used as fluorescent probes . Fluorescent probes are used in various types of imaging techniques, including microscopy, to visualize and study biological systems.

Structural Units of Polymers

The compound has been used as structural units of polymers . This suggests that it could be used in the development of new materials.

Mechanism of Action

The mechanism of action of a compound depends on its specific biological activity. Pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

properties

IUPAC Name

6,12-dimethyl-2-oxo-N-(pyridin-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-6-7-16-22-17-14(19(26)24(16)11-12)9-15(23(17)2)18(25)21-10-13-5-3-4-8-20-13/h3-9,11H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWDRKUVIYPKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CC=N4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.